silane CAS No. 184292-23-7](/img/structure/B14265414.png)
[(6-Bromohexyl)oxy](triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromohexyl)oxysilane is an organosilicon compound with the molecular formula C12H27BrOSi. It is commonly used in organic synthesis as a reagent to introduce silicon-based functional groups. The compound is characterized by its clear, colorless liquid appearance and its ability to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (6-Bromohexyl)oxysilane typically involves the following steps:
Reaction of Hexanol and Hydrochloric Acid: Hexanol reacts with hydrochloric acid to form hexyloxy chloride.
Formation of (6-Bromohexyloxy)-hexane: Hexyloxy chloride is then reacted with stannous bromide to produce (6-Bromohexyloxy)-hexane.
Final Product Formation: (6-Bromohexyloxy)-hexane is reacted with dimethyl tert-butylchlorosilane to yield (6-Bromohexyl)oxysilane.
Industrial Production Methods
Industrial production of (6-Bromohexyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromohexyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrosilylation Reactions: The silicon-hydrogen bond in the compound can react with alkenes or alkynes to form silyl ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while hydrosilylation reactions produce silyl ethers.
Aplicaciones Científicas De Investigación
(6-Bromohexyl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-based functional groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of (6-Bromohexyl)oxysilane involves its ability to form stable silicon-based functional groups. These groups can interact with various molecular targets and pathways, facilitating the modification of organic molecules. The compound’s reactivity is primarily due to the presence of the silicon-hydrogen bond, which can participate in hydrosilylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromohexyloxy)-tert-butyldimethylsilane: Similar in structure but with different substituents on the silicon atom.
Triethylsilane: Contains a silicon-hydrogen bond but lacks the bromohexyl group.
Uniqueness
(6-Bromohexyl)oxysilane is unique due to its combination of a bromohexyl group and a triethylsilane moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
184292-23-7 |
|---|---|
Fórmula molecular |
C12H27BrOSi |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
6-bromohexoxy(triethyl)silane |
InChI |
InChI=1S/C12H27BrOSi/c1-4-15(5-2,6-3)14-12-10-8-7-9-11-13/h4-12H2,1-3H3 |
Clave InChI |
BUWUWSKGZJGSRL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


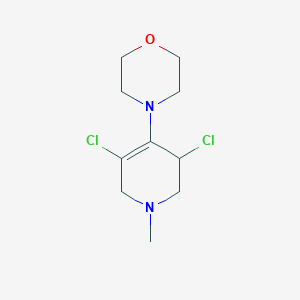
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
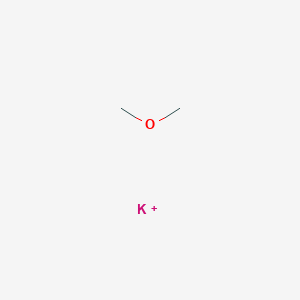


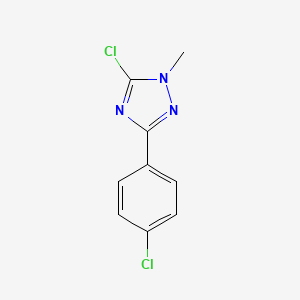

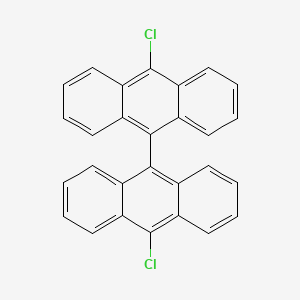
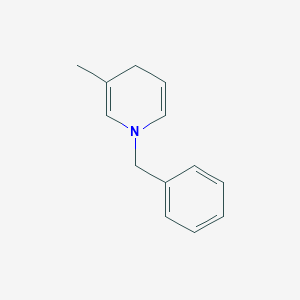
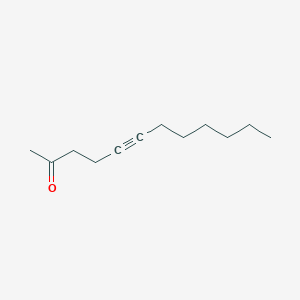
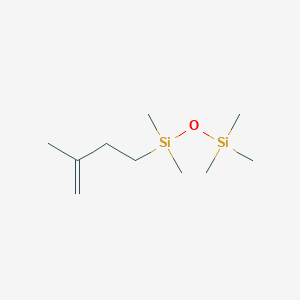

![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)

